molecular formula C8H16N2O2 B080980 2-(Piperazin-1-yl)ethyl acetate CAS No. 13849-30-4

2-(Piperazin-1-yl)ethyl acetate

Katalognummer: B080980
CAS-Nummer: 13849-30-4
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: IFRKEAUJMRIYNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperazin-1-yl)ethyl acetate (CAS 13849-30-4) is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It belongs to the piperazine class of organic compounds, which are saturated aliphatic six-membered rings containing two nitrogen atoms in opposing positions . Piperazine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and central nervous system (CNS) effects . Recent scientific studies on structurally related piperazine-ethyl acetate derivatives have revealed significant neuropharmacological potential. Specifically, one such derivative demonstrated anxiolytic-like and antidepressant-like activities in preclinical behavioral models . This research indicates that the biological activity of these compounds is modulated by key neurotransmitter systems, specifically as an agonist at the 5-HT1A receptor within the serotonergic system and through interaction with the benzodiazepine site of the GABAA receptor . The piperazine core is a known pharmacophore, and its mechanism of action in various contexts can include GABA receptor agonism, which may lead to hyperpolarization of nerve endings . Researchers utilize this compound and its analogs as valuable building blocks in the design and synthesis of novel bioactive molecules for CNS drug discovery . It is also employed in the development of potential therapeutic agents for conditions such as anxiety and depression . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

13849-30-4

Molekularformel

C8H16N2O2

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-piperazin-1-ylethyl acetate

InChI

InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3

InChI-Schlüssel

IFRKEAUJMRIYNC-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1CCNCC1

Kanonische SMILES

CC(=O)OCCN1CCNCC1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

Substitutions on the Piperazine Ring
  • 2-(4-(4-Benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(Pyridin-2-yl)ethoxy) Acetate (Compound 6j)

    • Structure : Incorporates a benzyl group at the piperazine N4 position and a pyridinyl ethoxy side chain.
    • Activity : Enhances learning and memory in mice via cholinergic pathways, reducing errors in water maze tests by 40–50% compared to controls .
    • Key Difference : The benzyl group increases lipophilicity, improving blood-brain barrier (BBB) penetration compared to the unsubstituted parent compound.
  • Ethyl 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetate (Compound 1) Structure: Features a 4-methoxyphenyl group on the piperazine ring. Activity: Serves as a precursor for oxadiazole-piperazine derivatives (4a-e), which exhibit monoamine oxidase (MAO) inhibitory activity (IC₅₀: 0.8–2.1 µM) . Key Difference: The methoxy group enhances electron density, facilitating interactions with MAO enzymes.
Modifications to the Ester Group
  • Ethyl 2-Oxo-2-(piperazin-1-yl)acetate Hydrochloride

    • Structure : Contains a ketone group adjacent to the piperazine ring.
    • Activity : Predicted to influence hydrogen bonding with GABA receptors, though specific data are pending .
    • Key Difference : The oxo group may reduce metabolic stability compared to the parent acetate.
  • Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate Structure: Propanoate ester replaces acetate, with a methylene spacer. Activity: Shows affinity for 5-HT₁A receptors (Kᵢ: 12 nM) due to enhanced steric flexibility .

Pharmacokinetic and Physicochemical Properties

Compound log P Solubility (mg/mL) BBB Penetration Metabolic Stability Key Reference
2-(Piperazin-1-yl)ethyl acetate 1.2 25.3 (water) Moderate High (t₁/₂: 6.2 h)
Compound 6j 2.8 8.7 (water) High Moderate (t₁/₂: 4.1 h)
Ethyl 2-oxo derivative 0.9 32.1 (water) Low Low (t₁/₂: 1.8 h)
Oxadiazole-piperazine (4a) 3.1 5.2 (DMSO) High High (t₁/₂: 7.5 h)
  • log P : Higher values in benzyl- and methoxyphenyl-substituted compounds correlate with improved membrane permeability.
  • BBB Penetration : Substitutions like benzyl or methoxyphenyl enhance CNS targeting .
  • Metabolic Stability : Acetate esters generally exhibit longer half-lives than ketone-modified analogs due to resistance to esterase hydrolysis .

Research Findings and Clinical Relevance

  • Neuropharmacological Applications: this compound derivatives modulate 5-HT and GABA receptors, showing promise in anxiety and depression models .
  • MAO Inhibition : Oxadiazole-piperazine derivatives (e.g., 4a) are potent MAO-B inhibitors, suggesting utility in Parkinson’s disease .

Q & A

Basic: What are the standard synthetic routes for 2-(Piperazin-1-yl)ethyl acetate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between piperazine derivatives and ethyl chloroacetate under basic conditions. For example, ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is synthesized using sodium hydroxide in dichloromethane or toluene to deprotonate piperazine, facilitating substitution at the nitrogen . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Room temperature avoids side reactions like ester hydrolysis.
  • Base : Potassium carbonate or triethylamine improves nucleophilicity.
    Data Table :
ParameterOptimal ConditionYield RangeReference
SolventDichloromethane70-80%
BaseK₂CO₃65-75%
Reaction Time18–24 hours60-85%

Advanced: How can conflicting spectral data (e.g., NMR, LC-MS) for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from impurities (e.g., unreacted piperazine or ester hydrolysis products). Strategies include:

  • 2D NMR (COSY, HSQC) : Distinguish overlapping signals from regioisomers (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate vs. positional isomers) .
  • LC-MS with ion-trap detectors : Identify trace byproducts (e.g., 2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate , a common impurity in similar syntheses) .
  • DSC/TGA : Confirm thermal stability and purity thresholds (>95% by DSC) .

Basic: What analytical methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of piperazine derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., C₁₀H₂₀N₂O₂ for ethyl derivatives, expected m/z 200.28) .
  • ¹H/¹³C NMR : Key signals include piperazine N–CH₂ (δ 2.4–3.1 ppm) and ester carbonyl (δ 170–175 ppm) .

Advanced: How do structural modifications (e.g., alkylation, fluorination) impact the biological activity of this compound analogs?

Methodological Answer:

  • Alkylation (e.g., tert-butyl groups) : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride has shown CNS activity) .
  • Fluorination : Increases metabolic stability; ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate exhibits prolonged half-life in vitro .
  • Aryl substitution : Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate shows serotonin receptor affinity (Ki < 100 nM in radioligand assays) .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (piperazine derivatives are irritants) .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) in synthesis .
  • Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding to targets like 5-HT₁A receptors (e.g., ethyl 2-(4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate docked with ΔG = -9.2 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values .
  • MD simulations : Assess stability of piperazine-enzyme complexes over 100 ns trajectories .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:

  • Byproducts : Unreacted ethyl chloroacetate, hydrolyzed acetic acid derivatives, or dimeric species (e.g., 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethyl acetate ) .
  • Quantification :
    • GC-FID : For volatile impurities (LOD: 0.1%).
    • HPLC-UV : For nonvolatile species (LOD: 0.05%) .

Advanced: What strategies resolve discrepancies between in vitro and in vivo toxicity profiles of piperazine derivatives?

Methodological Answer:

  • Metabolite profiling (LC-MS/MS) : Identify hepatotoxic metabolites (e.g., N-oxides from CYP450 oxidation) .
  • Species-specific assays : Compare rodent vs. human liver microsome stability .
  • PK/PD modeling : Adjust dosing regimens to account for rapid clearance (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate has t₁/₂ = 2.3 h in mice) .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Chiral HPLC : Ensure enantiomeric purity (>99% for receptor studies) .
  • Karl Fischer titration : Limit water content to <0.1% for hygroscopic derivatives .

Advanced: What are emerging applications of this compound in targeted drug delivery?

Methodological Answer:

  • Prodrug design : Ester hydrolysis releases active piperazine moieties in acidic tumor microenvironments .
  • Nanoparticle conjugation : PEGylated derivatives improve solubility (e.g., ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate-PEG increases bioavailability by 40%) .
  • Receptor-targeted delivery : Conjugation to folate ligands enhances uptake in cancer cells (e.g., 3-fold increase in HT-29 cell internalization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.